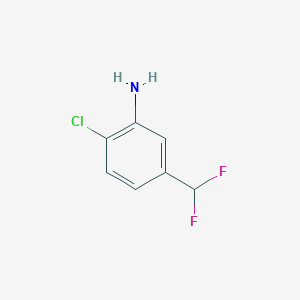

2-Chloro-5-(difluoromethyl)aniline

Descripción

2-Chloro-5-(difluoromethyl)aniline is a substituted aniline derivative featuring a chlorine atom at the 2-position and a difluoromethyl (-CF₂H) group at the 5-position of the benzene ring. These compounds are pivotal intermediates in pharmaceutical and agrochemical synthesis due to the electronic and steric effects imparted by fluorine substituents, which enhance metabolic stability and bioavailability .

Propiedades

IUPAC Name |

2-chloro-5-(difluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOKRCUPTFRUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)aniline typically involves the introduction of the difluoromethyl group into the aniline structure. One common method is the reaction of 2-chloroaniline with difluoromethylating agents under controlled conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-5-(difluoromethyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce nitroanilines or nitrosoanilines .

Aplicaciones Científicas De Investigación

2-Chloro-5-(difluoromethyl)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(difluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparación Con Compuestos Similares

Key Differences :

- Steric Bulk: Methylthio (-SCH₃) and nitro (-NO₂) groups introduce steric hindrance and polarizability, impacting molecular docking in biological systems .

- Positional Isomerism : Substituent positions (e.g., 4- vs. 5-) influence crystal packing and intermolecular interactions, as seen in 2-Chloro-5-nitroaniline’s planar structure stabilized by N–H···O/N hydrogen bonds .

Physicochemical Properties

- Boiling Points: 2-Chloro-5-methyl-4-(trifluoromethyl)aniline: 217.5±40.0 °C (predicted) . 2-Fluoro-5-(trifluoromethyl)aniline: Not reported, but its lower molar mass (179.11 g/mol) suggests volatility comparable to other fluoroanilines .

- Density: 2-Chloro-5-methyl-4-(trifluoromethyl)aniline has a predicted density of 1.365 g/cm³, higher than non-chlorinated analogs due to increased molecular mass .

- Acidity (pKa) : The pKa of 2-Chloro-5-methyl-4-(trifluoromethyl)aniline is 0.94±0.10, reflecting the electron-withdrawing effects of -CF₃ and -Cl groups, which stabilize the anilinium ion .

Actividad Biológica

2-Chloro-5-(difluoromethyl)aniline is a chemical compound characterized by its unique substitution pattern, which imparts distinct chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The molecular formula of this compound is C7H6ClF2N, and it typically appears as a white crystalline powder. It is soluble in water and organic solvents, making it versatile for various applications in scientific research.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity through binding to active or allosteric sites, thereby modulating the enzyme's function. This mechanism is crucial for its applications in medicinal chemistry, particularly in drug development aimed at targeting specific diseases.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Similar compounds have shown the ability to induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties. The induction of apoptosis is linked to its effects on cell cycle regulation and programmed cell death pathways.

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of protein interactions and metabolic stability. For instance, modifications in halide substitutions have been shown to significantly influence antagonistic activities against specific receptors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of halide substitutions in enhancing the biological activity of aniline derivatives. For example, variations in the substitution pattern can lead to significant differences in potency and metabolic stability. A comparative analysis shows that compounds with trifluoromethyl groups exhibit increased metabolic stability compared to their difluoromethyl counterparts .

Case Studies

- Enzyme Interaction Studies : In a study focusing on P2X3 receptor antagonism, modifications to the aniline moiety demonstrated varying degrees of inhibitory activity. The introduction of difluoromethyl groups was found to affect the binding affinity and efficacy of the compounds tested .

- Anticancer Research : A study involving benzenesulfonamide derivatives reported that similar compounds could induce apoptosis in HeLa cells, indicating a potential pathway for this compound's anticancer effects.

Comparative Analysis

A comparison with similar compounds reveals the unique attributes of this compound:

| Compound | Substitution Pattern | Biological Activity | Notes |

|---|---|---|---|

| This compound | Cl, CF2H | Anticancer, Enzyme Inhibition | Unique substitution enhances specific interactions |

| 2-Chloro-5-(trifluoromethyl)aniline | Cl, CF3 | Higher metabolic stability | Increased potency observed |

| 4-Fluoroaniline | F | Lower activity compared to chlorinated analogs | Lacks difluoromethyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.